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Compound of Interest

5-Chloro-4-
Compound Name:
methoxysalicylaldehyde

Cat. No. B1455506

This guide provides an in-depth technical overview of 5-Chloro-4-methoxysalicylaldehyde
(CAS No. 89938-56-7), a substituted aromatic aldehyde of significant interest to researchers
and professionals in drug discovery and fine chemical synthesis. This document moves beyond
a simple recitation of facts to offer expert insights into its synthesis, characterization, and
strategic application, empowering scientists to leverage its unique chemical architecture for
novel molecular design.

Molecular Overview and Physicochemical
Properties

5-Chloro-4-methoxysalicylaldehyde is a trifunctional aromatic compound featuring an
aldehyde, a hydroxyl group, and a methoxy group, further substituted with a chlorine atom. This
specific arrangement of functional groups imparts a unique reactivity profile, making it a
valuable building block in organic synthesis.

Table 1: Physicochemical Properties of 5-Chloro-4-methoxysalicylaldehyde
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Property Value Source

CAS Number 89938-56-7 [1][2]

Molecular Formula CsH7CIOs [1]

Molecular Weight 186.59 g/mol [1]
5-Chloro-2-hydroxy-4-

IUPAC Name PubChem
methoxybenzaldehyde
(Predicted) White to off-white Inferred from related

Appearance _ .
crystalline solid compounds

(Predicted) Soluble in common
Solubilt organic solvents (e.g., ethanol, Inferred from related
olubili
Y DMSO, DMF); sparingly compounds

soluble in water

No experimental data
Melting Point available. Predicted to be a

solid at room temperature.

. . No experimental data
Boiling Point )
available.

Note: The lack of extensive experimental data in publicly accessible literature for this specific
isomer highlights an opportunity for further fundamental characterization research. The
predicted properties are based on the known characteristics of closely related salicylaldehyde
derivatives.

Strategic Synthesis: The Reimer-Tiemann Reaction

The most logical and established synthetic route to 5-Chloro-4-methoxysalicylaldehyde is
the ortho-formylation of the corresponding phenol, 4-chloro-3-methoxyphenol, via the Reimer-
Tiemann reaction.[2][3] This reaction is a cornerstone of aromatic chemistry for the introduction
of a formyl group ortho to a hydroxyl group.

Mechanism of the Reimer-Tiemann Reaction
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The reaction proceeds through the in-situ generation of dichlorocarbene (:CCl2) as the

electrophile.[3]

Diagram 1: Mechanism of the Reimer-Tiemann Reaction
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Caption: Key steps in the synthesis of 5-Chloro-4-methoxysalicylaldehyde via the Reimer-

Tiemann reaction.
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The phenoxide ion, being highly activated, attacks the electron-deficient dichlorocarbene. The
ortho-selectivity is a well-documented characteristic of this reaction, driven by the directing
effect of the hydroxyl group.[3] Subsequent hydrolysis of the dichloromethyl group under the
basic reaction conditions yields the final aldehyde product upon acidification.

Proposed Experimental Protocol

This protocol is a proposed methodology based on established procedures for the Reimer-
Tiemann reaction and has not been experimentally validated for this specific substrate in the
cited literature.

Materials:

4-chloro-3-methoxyphenol

e Chloroform (CHCIs)

e Sodium hydroxide (NaOH)

e Ethanol

e Hydrochloric acid (HCI)

o Diethyl ether or Ethyl acetate

e Anhydrous sodium sulfate (Na2S0a4)
o Deionized water

Procedure:

e Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a
dropping funnel, and a mechanical stirrer, dissolve 4-chloro-3-methoxyphenol (1 equivalent)
in ethanol.

o Base Addition: Add a concentrated aqueous solution of sodium hydroxide (4-5 equivalents)
to the flask with stirring. The mixture will warm up as the phenoxide salt forms.
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o Chloroform Addition: Heat the mixture to 60-70°C. Add chloroform (1.5-2 equivalents)
dropwise through the dropping funnel over a period of 1-2 hours. The reaction is exothermic,
and the rate of addition should be controlled to maintain a steady reflux.

o Reaction Monitoring: After the addition of chloroform is complete, continue to stir the reaction
mixture at reflux for an additional 2-3 hours. The progress of the reaction can be monitored
by Thin Layer Chromatography (TLC).

o Work-up:
o Cool the reaction mixture to room temperature.

o Acidify the mixture carefully with dilute hydrochloric acid until it is acidic to litmus paper.
This will protonate the phenoxide and hydrolyze any remaining intermediates.

o Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate
(3 x volume).

o Combine the organic layers and wash with brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to obtain the crude product.

o Purification: The crude product can be purified by recrystallization from a suitable solvent
system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica

gel.

Analytical Characterization

A thorough analytical characterization is essential to confirm the identity and purity of the
synthesized 5-Chloro-4-methoxysalicylaldehyde. While experimental spectra for this specific
compound are not readily available in the literature, the expected spectral features can be
reliably predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for 5-Chloro-4-methoxysalicylaldehyde
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Technique

Predicted Key Features

1H NMR

- Aldehyde proton (CHO): Singlet, ~9.8-10.5
ppm. - Phenolic proton (OH): Broad singlet,
concentration-dependent, ~10-12 ppm. -
Aromatic protons: Two singlets (or doublets with
very small coupling constant) in the aromatic
region (~6.5-7.5 ppm). - Methoxy protons
(OCHa): Singlet, ~3.9-4.1 ppm.

13C NMR

- Aldehyde carbon (C=0): ~190-195 ppm. -
Aromatic carbons: Signals in the range of ~110-
160 ppm. The carbon bearing the hydroxyl
group will be downfield, and the carbon bearing
the methoxy group will also be significantly
downfield. - Methoxy carbon (OCHs): ~55-60

ppm.

IR Spectroscopy

- O-H stretch (phenolic): Broad band, ~3200-
3400 cm™1, - C-H stretch (aromatic and
aldehyde): ~2900-3100 cm~1 and ~2700-2800
cm~L, - C=0 stretch (aldehyde): Strong, sharp
band, ~1650-1680 cm~1. - C=C stretch
(aromatic): ~1500-1600 cm~1, - C-O stretch
(ether and phenol): ~1200-1300 cm™1. - C-CI
stretch: ~700-800 cm~1.

Mass Spectrometry (EI)

- Molecular lon (M™*): A prominent peak at m/z
186, with a characteristic M+2 peak at m/z 188
(approximately 1/3 the intensity of the M+ peak)
due to the 3’Cl isotope. - Key Fragmentation:
Loss of He (M-1), CHOe (M-29), and CHse (M-
15).

Applications in Drug Discovery and Organic

Synthesis
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The true value of 5-Chloro-4-methoxysalicylaldehyde lies in its potential as a versatile
intermediate in the synthesis of more complex molecules with potential biological activity.

Synthesis of Schiff Bases

The aldehyde functional group readily undergoes condensation reactions with primary amines
to form Schiff bases (imines).[4] These compounds are of immense interest in medicinal
chemistry due to their broad spectrum of biological activities, including antibacterial, antifungal,
and anticancer properties.[5]

Diagram 2: General Scheme for Schiff Base Formation

( ) ( Primary Amine (R-NHz) )

+ R-NH:2

H20

Click to download full resolution via product page

Caption: Condensation of 5-Chloro-4-methoxysalicylaldehyde with a primary amine to yield a
Schiff base.

The chloro and methoxy substituents on the aromatic ring of the salicylaldehyde moiety can
significantly influence the electronic properties and steric profile of the resulting Schiff base,
potentially modulating its interaction with biological targets.

Precursor for Heterocyclic Compounds

5-Chloro-4-methoxysalicylaldehyde is an excellent starting material for the synthesis of
various heterocyclic systems. The presence of the ortho-hydroxyl group allows for
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intramolecular cyclization reactions following initial condensation or addition reactions at the
aldehyde. This can lead to the formation of benzofurans, chromenes, and other privileged
scaffolds in medicinal chemistry.

Role in the Synthesis of Bioactive Molecules

While specific examples detailing the use of 5-Chloro-4-methoxysalicylaldehyde are sparse
in the literature, its structural motifs are present in a variety of bioactive compounds.
Salicylaldehyde derivatives are known intermediates in the synthesis of anticoagulants and
vitamin K antagonists.[1] The substitution pattern of 5-Chloro-4-methoxysalicylaldehyde
makes it a candidate for the synthesis of novel analogs of these and other drug classes, where
the chlorine and methoxy groups can be used to fine-tune properties such as lipophilicity,
metabolic stability, and target binding affinity. For instance, novel benzoylhydrazones derived
from the related 5-methoxysalicylaldehyde have demonstrated potent anti-breast cancer
activity.[5]

Safety and Handling

As a laboratory chemical, 5-Chloro-4-methoxysalicylaldehyde should be handled with
appropriate care. Based on data for related compounds, it is expected to be a skin and eye
irritant and may cause respiratory irritation. Always consult the Safety Data Sheet (SDS) before
handling and use appropriate personal protective equipment (PPE), including gloves, safety
glasses, and a lab coat. Work in a well-ventilated fume hood.

Conclusion

5-Chloro-4-methoxysalicylaldehyde is a valuable and versatile building block for organic
synthesis, particularly for researchers in drug discovery. Its synthesis via the Reimer-Tiemann
reaction is a classic and reliable method. The unique combination of functional groups on the
aromatic ring provides a platform for the creation of a diverse range of derivatives, including
Schiff bases and heterocyclic compounds, with significant potential for biological activity.
Further research into the experimental properties and applications of this compound is
warranted and encouraged.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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